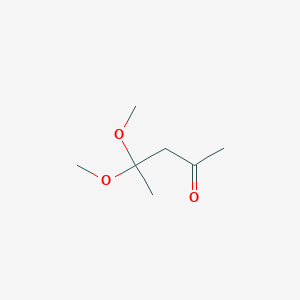

4,4-Dimethoxypentan-2-one

Description

4,4-Dimethoxypentan-2-one (hypothetical structure based on nomenclature) is a ketone derivative featuring two methoxy (-OCH₃) groups at the 4th carbon positions of a pentan-2-one backbone. Methoxy groups are known to influence polarity, solubility, and reactivity compared to alkyl substituents like methyl (-CH₃), making such compounds valuable in pharmaceuticals, agrochemicals, and organic synthesis intermediates .

Properties

CAS No. |

56422-92-5 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

4,4-dimethoxypentan-2-one |

InChI |

InChI=1S/C7H14O3/c1-6(8)5-7(2,9-3)10-4/h5H2,1-4H3 |

InChI Key |

FVEYWVOXHYNENO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxypentan-2-one typically involves the Claisen condensation reaction. This process uses ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid as raw materials. The reaction proceeds by forming butanone sodium enolate, which is then reacted with methanol containing concentrated sulfuric acid to yield the crude product. The final product is obtained through distillation under normal and reduced pressure .

Industrial Production Methods: The industrial production of 4,4-Dimethoxypentan-2-one follows a similar synthetic route but is optimized for large-scale production. The raw materials are chosen for their cost-effectiveness, and the process is designed to be simple and convenient for large-scale operations .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxypentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4-Dimethoxypentan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of 4,4-Dimethoxypentan-2-one involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the overall metabolic processes .

Comparison with Similar Compounds

4,4-Dimethyl-2-pentanone (CAS 590-50-1)

- Structure : Features two methyl groups at the 4th carbon instead of methoxy.

- Molecular Formula : C₇H₁₄O.

- Molecular Weight : 114.19 g/mol (calculated).

- Key Differences :

- Polarity : Methyl groups are less polar than methoxy, leading to lower solubility in polar solvents.

- Reactivity : Methyl groups are inert compared to methoxy, which can participate in hydrogen bonding and nucleophilic reactions.

- Applications : Used as a solvent or intermediate in pesticide synthesis (e.g., 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one in ) .

4-Methoxy-4-methylpentan-2-one ()

- Structure : One methoxy and one methyl group at the 4th carbon.

- Molecular Formula : C₇H₁₄O₂.

- Molecular Weight : 130.18 g/mol.

- Key Differences :

- Boiling Point : Higher than dimethyl analogs due to increased polarity from the methoxy group.

- Synthetic Utility : The methoxy group can act as a protecting group in organic synthesis.

- Safety Profile : Methoxy groups may alter toxicity compared to purely alkyl-substituted ketones .

3-(3,4-Dimethoxyphenyl)pentan-2-one ()

- Structure : Aromatic dimethoxy substituents on a phenyl ring attached to pentan-2-one.

- Molecular Formula : C₁₃H₁₈O₃.

- Molecular Weight : 222.28 g/mol.

- Key Differences :

4,4-Dimethyl-2-cyclopenten-1-one ()

- Structure : Cyclic ketone with dimethyl groups.

- Molecular Formula : C₇H₁₀O.

- Molecular Weight : 110.15 g/mol.

- Key Differences: Ring Strain: The cyclopentenone ring introduces strain, increasing reactivity in Diels-Alder reactions. Physical State: Likely a liquid at room temperature, unlike solid aromatic derivatives .

Data Table: Comparative Properties of Selected Compounds

*Hypothetical data inferred from analogs.

Research Findings and Trends

- Substituent Effects: Methoxy groups increase polarity and boiling points compared to methyl groups. For example, 4-methoxy-4-methylpentan-2-one (MW 130.18) has a higher boiling point than 4,4-dimethyl-2-pentanone (MW 114.19) .

- Synthetic Relevance : Methoxy-substituted ketones are pivotal in constructing complex molecules, such as the fexofenadine intermediate in , where dimethoxy groups enhance stability and direct regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.